![molecular formula C16H24N2O B1222812 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone is a member of piperazines.
Scientific Research Applications
Antagonist of the Melanocortin-4 Receptor
A compound closely related to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound showed promise in promoting food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Antimuscarinic Activity
A series of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, demonstrated antimuscarinic activity. These compounds were explored for potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Selective Ligands for Serotonin Receptors
New bis-piperazinyl-1-propanone derivatives, closely related to the chemical structure , were discovered as selective ligands for the 5-HT7 serotonin receptor over the 5-HT1A receptor. These compounds could have implications in targeting specific serotonin receptors (Intagliata et al., 2016).
Characterization of Organic Cation Hydrogensulfates
1-(2,3-Dimethylphenyl)piperazine, a component of the compound , was studied for its ability to form sulfate salts. These salts were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, contributing to the understanding of their molecular structure and properties (Arbi et al., 2017).
Binding Studies in Neuropharmacology
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, a compound structurally related to the chemical , was studied for its binding characteristics at dopamine D-1 and D-2 receptors in rat striatum. This research contributes to the understanding of receptor interactions in neuropharmacology (Zhang et al., 1990).
properties
Product Name |
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
KFWOHYYCXICJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



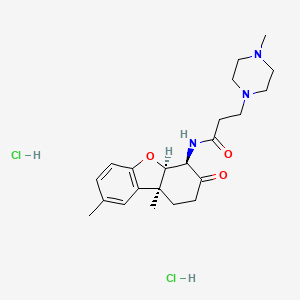
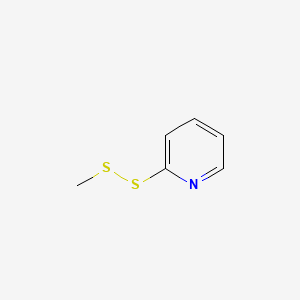
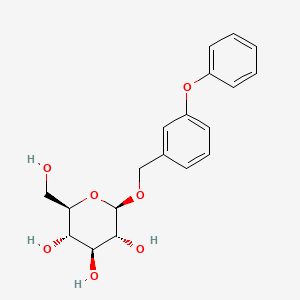
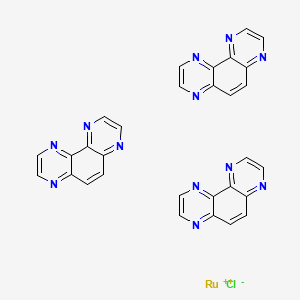

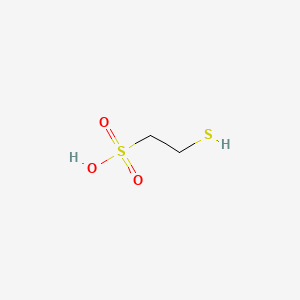
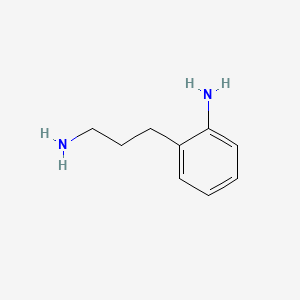
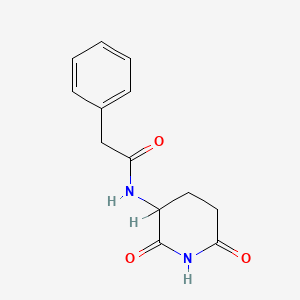

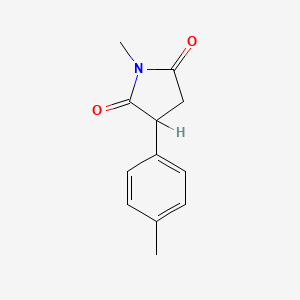
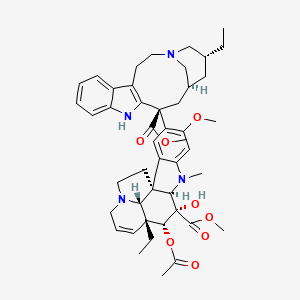
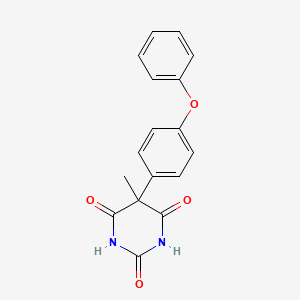
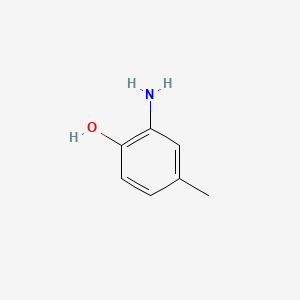
![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)